molecular formula C15H17F2N3 B14924701 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

Cat. No.: B14924701
M. Wt: 277.31 g/mol
InChI Key: XREGMQHQNUJIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with difluoromethyl and dimethylphenyl groups, making it a valuable molecule for various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and dimethylphenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H17F2N3

Molecular Weight

277.31 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C15H17F2N3/c1-4-18-15-19-12(8-13(20-15)14(16)17)11-6-5-9(2)10(3)7-11/h5-8,14H,4H2,1-3H3,(H,18,19,20)

InChI Key

XREGMQHQNUJIDJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.